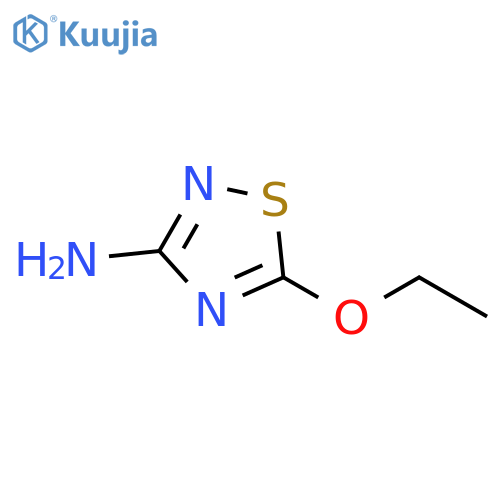Cas no 89124-90-3 (5-Ethoxy-1,2,4-thiadiazol-3-amine)

89124-90-3 structure
商品名:5-Ethoxy-1,2,4-thiadiazol-3-amine
5-Ethoxy-1,2,4-thiadiazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 5-Ethoxy-1,2,4-thiadiazol-3-amine
- 1,2,4-Thiadiazol-3-amine,5-ethoxy-
- 3-AMINO-5-ETHOXY-1,2,4-THIADIAZOLE
- 1,2,4-Thiadiazol-3-amine,5-ethoxy
- 3-Amino-5-aethoxy-1.2.4-thiadiazol
- 5-ethoxy-[1,2,4]thiadiazol-3-ylamine
- 1,2,4-Thiadiazol-3-amine, 5-ethoxy-
- FS-6543
- 89124-90-3
- CS-0330519
- MFCD06658062
- AT11907
- DB-022237
- DTXSID10375690
- AKOS006294601
- AI-067/31570063
-
- MDL: MFCD06658062
- インチ: 1S/C4H7N3OS/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7)
- InChIKey: IXAWHRSYSKUNOL-UHFFFAOYSA-N
- ほほえんだ: S1C(OCC)=NC(N)=N1
計算された属性
- せいみつぶんしりょう: 145.03100
- どういたいしつりょう: 145.031
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 91.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.342
- ゆうかいてん: 131-132 °C(Solv: water (7732-18-5))
- ふってん: 263.3°C at 760 mmHg
- フラッシュポイント: 113°C
- 屈折率: 1.587
- PSA: 89.27000
- LogP: 1.10020
- 酸性度係数(pKa): 2.73±0.11(Predicted)
5-Ethoxy-1,2,4-thiadiazol-3-amine セキュリティ情報
- ちょぞうじょうけん:2-8°C
5-Ethoxy-1,2,4-thiadiazol-3-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Ethoxy-1,2,4-thiadiazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024044-250mg |
3-Amino-5-ethoxy-1,2,4-thiadiazole |
89124-90-3 | 95% | 250mg |
£282.00 | 2022-03-01 | |
| Ambeed | A493703-1g |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 95+% | 1g |
$760.0 | 2024-04-16 | |
| Alichem | A059007269-1g |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 95% | 1g |
$2508.48 | 2023-08-31 | |
| 1PlusChem | 1P0086Z8-100mg |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 100mg |
$156.00 | 2025-02-22 | ||
| Chemenu | CM186269-1g |
5-ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Alichem | A059007269-5g |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 95% | 5g |
$6693.30 | 2023-08-31 | |
| A2B Chem LLC | AD81492-250mg |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 250mg |
$300.00 | 2023-12-29 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401189-1g |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 95+% | 1g |
¥6598.00 | 2024-04-26 | |
| 1PlusChem | 1P0086Z8-250mg |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 250mg |
$312.00 | 2025-02-22 | ||
| A2B Chem LLC | AD81492-100mg |
5-Ethoxy-1,2,4-thiadiazol-3-amine |
89124-90-3 | 100mg |
$150.00 | 2023-12-29 |
5-Ethoxy-1,2,4-thiadiazol-3-amine 関連文献
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
89124-90-3 (5-Ethoxy-1,2,4-thiadiazol-3-amine) 関連製品
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:89124-90-3)5-Ethoxy-1,2,4-thiadiazol-3-amine

清らかである:99%
はかる:1g
価格 ($):684.0